molecular formula C12H14O2 B058130 7-Methoxy-1-methyl-2-tetralone CAS No. 1204-23-5

7-Methoxy-1-methyl-2-tetralone

Cat. No.: B058130
CAS No.: 1204-23-5
M. Wt: 190.24 g/mol
InChI Key: DYIWPPSNJSVFED-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-2-tetralone, also known as this compound, is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Analgesics

    7-Methoxy-1-tetralone is used as a precursor in the synthesis of analgesic compounds. For instance, derivatives of hexahydro-1H-3-benzazonine, synthesized from 7-methoxy-1-tetralone, have shown analgetic activity comparable to codeine (Shiotani, Kometani, & Mitsuhashi, 1975).

  • Anti-Cancer Properties

    A study on 7-Methoxy-1-tetralone (MT) revealed its potential in treating hepatocellular carcinoma (HCC). MT was found to suppress cell proliferation and migration in HCC cells, inducing apoptosis and affecting various signaling pathways (Wen et al., 2020).

  • Synthesis of Natural Products

    This compound is used as a starting material for synthesizing various natural products. For instance, it has been employed in the synthesis of diterpenes, sesquiterpenes, and other natural products, demonstrating its versatility as a building block in organic synthesis (Poon et al., 2008).

  • Pharmaceutical Applications

    In pharmaceutical chemistry, it serves as an intermediate for various drug syntheses. For example, it has been used in the synthesis of tetralone acid analogues of podophyllotoxin with antimitotic activity, highlighting its significance in developing new therapeutic agents (Shivakumar et al., 2014).

  • Methodological Improvements in Organic Synthesis

    Research has focused on developing efficient and practical methods for synthesizing 7-Methoxy-1-tetralone and its derivatives, indicating its importance in synthetic organic chemistry (Cabrera & Banerjee, 2010).

Mechanism of Action

Target of Action

7-Methoxy-1-methyl-2-tetralone is an important intermediate in the synthesis of the opioid analgesic drug, Dezocine . Dezocine is an analgesic agent with both opioid agonist and antagonist activity . It plays a vital role in the treatment of moderate to severe pain resulting from surgeries or cancer .

Mode of Action

Dezocine acts on opioid receptors in the central nervous system, producing analgesic effects .

Biochemical Pathways

The synthesis of this compound involves several steps. Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. The corresponding compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with MeSO3H to form 7-methoxy-1-tetralone .

Pharmacokinetics

The continuous-flow synthesis of this compound has been reported to provide the desired product in an overall yield of up to 766% with 99% purity . This suggests that the compound can be efficiently produced and may have good bioavailability.

Result of Action

The primary result of the action of this compound is the production of Dezocine, an opioid analgesic. Dezocine has been shown to effectively treat moderate to severe pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the continuous-flow synthesis of this compound has been shown to offer significant advantages over traditional batch operation, including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .

Safety and Hazards

The safety data sheet for 7-Methoxy-1-methyl-2-tetralone indicates that it may cause skin and eye irritation. In case of contact, it is recommended to wash off with soap and plenty of water. If inhaled or ingested, medical attention should be sought .

Future Directions

Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), including 7-Methoxy-1-methyl-2-tetralone. This technology offers significant advantages such as dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .

Properties

IUPAC Name

7-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-11-7-10(14-2)5-3-9(11)4-6-12(8)13/h3,5,7-8H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIWPPSNJSVFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305388
Record name 1-Methyl-7-methoxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-23-5
Record name 1-Methyl-7-methoxy-2-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-7-methoxy-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dihydro-7-methoxy-4-methylnaphthalene (20.87 g) was dissolved in isopropanol (100 ml) and cooled in an ice bath. Monoperoxyphthalic acid magnesium salt (mmpp) (17 g) was added, then water (50 ml) was added and the mixture was stirred at room temperature for 2 hours. When oxidation was complete, the product mixture was hydrolyzed with aqueous NaHCO3, partially evaporated and extracted with ethylacetate. The latter extract was washed with brine and evaporated. The residue was dissolved in a mixture of ethanol (156 ml), water (121 ml) and conc. H2SO4 (24.3 ml), and heated to reflux under N2 atmosphere for 3 hours, cooled and neutralized with NaHCO3. After partial evaporation, the residue was extracted with ethylacetate, washed with brine, dried over MgSO4 and evaporated. The product was purified on a silica gel column using a mixture of hexanes and ethylacetate (100:1, 50:1, 50:1.5). The yield of the product was 16.2 g (71%).
Quantity
20.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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